molecular formula C18H29NO2 B118594 Penbutolol CAS No. 36507-48-9

Penbutolol

Número de catálogo: B118594
Número CAS: 36507-48-9
Peso molecular: 291.4 g/mol
Clave InChI: KQXKVJAGOJTNJS-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as penbutolol, is a non-selective β-adrenergic receptor antagonist (beta-blocker) used clinically to manage hypertension and angina. Its molecular formula is C₁₈H₂₉NO₂, with a molar mass of 291.435 g/mol . The compound features:

  • A tert-butylamino group (enhancing lipophilicity and metabolic stability).
  • A propan-2-ol backbone (common to many beta-blockers).
  • A 2-cyclopentylphenoxy substituent (contributing to receptor binding affinity and selectivity).

This compound’s pharmacological activity arises from its ability to competitively inhibit β₁- and β₂-adrenergic receptors, reducing cardiac output and peripheral vascular resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38363-32-5 (sulfate (2:1) salt)
Record name Racemic Penbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023428
Record name Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Penbutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.12e-02 g/L
Record name Penbutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38363-40-5, 36507-48-9, 38363-32-5
Record name Penbutolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38363-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemic Penbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penbutolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penbutolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Penbutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Phenoxypropanol Backbone Formation

The synthesis begins with the reaction of 2-cyclopentylphenol and epichlorohydrin under basic conditions. This step forms the epoxide intermediate, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol , through nucleophilic substitution. Sodium hydroxide or potassium carbonate is typically used to deprotonate the phenolic hydroxyl group, enabling epoxide ring formation.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : 60–80°C

  • Time : 4–6 hours

  • Yield : 58% (reported for analogous intermediates).

Amination with Tert-butylamine

The epoxide intermediate undergoes ring-opening amination with tert-butylamine . This step introduces the tertiary amine group, yielding the racemic mixture of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (epoxide:tert-butylamine)

  • Solvent : Ethanol or methanol

  • Temperature : 25–40°C

  • Time : 12–24 hours

  • Yield : 65–70% (theoretical).

Table 1: Traditional Synthesis Parameters

StepReagentsConditionsYield
Epoxide FormationEpichlorohydrin, NaOH80°C, 6 hrs58%
Aminationtert-Butylamine, EtOH40°C, 24 hrs65%

Chemo-Enzymatic Synthesis

Enzymatic Kinetic Resolution

To achieve enantiopurity, Candida antarctica lipase B (CALB) catalyzes the kinetic resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol . The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.

Reaction Conditions :

  • Substrate : Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • Enzyme Loading : 20 mg/mmol substrate

  • Solvent : Phosphate buffer (pH 7.0)

  • Temperature : 30°C

  • Time : 48 hours

  • Enantiomeric Excess (ee) : 96% (S)-enantiomer.

Amination and Final Product Isolation

The resolved (S)-enantiomer undergoes amination with tert-butylamine , followed by purification via column chromatography or recrystallization.

Reaction Conditions :

  • Molar Ratio : 1:1.5 (chlorohydrin:tert-butylamine)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C

  • Time : 12 hours

  • Overall Yield : 29% (from racemic substrate).

Table 2: Chemo-Enzymatic Synthesis Outcomes

ParameterValue
Enantiomeric Excess96% (S)
Isolated Yield29%
Purity (HPLC)>99%

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Polarity : Non-polar solvents (e.g., toluene) improve epoxide formation yields by stabilizing intermediates.

  • Enzyme Stability : CALB retains >90% activity in phosphate buffer at 30°C, critical for maintaining reaction efficiency.

Substrate Modification

Replacing the 2-cyclopentylphenol with 4-cyclopentylphenol in model studies reduced steric hindrance, increasing amination yields to 42%.

Analytical Characterization

Chromatographic Methods

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) confirmed 96% ee for the (S)-enantiomer.

  • NMR : δ 1.25 ppm (tert-butyl group), δ 4.10–4.30 ppm (propanol backbone).

Melting Point and Stability

  • Melting Point : 154–156°C (hydrochloride salt form).

  • Storage : Stable at −20°C under inert atmosphere for >12 months.

Comparative Analysis

Table 3: Method Comparison

CriterionTraditional SynthesisChemo-Enzymatic Synthesis
Enantiomeric ControlRacemic96% ee (S)
Overall Yield65%29%
CostLowHigh (enzyme cost)
Environmental ImpactModerateLow (aqueous conditions)

Industrial and Research Applications

The chemo-enzymatic method is favored for pharmaceutical applications requiring high enantiopurity, such as This compound synthesis . Traditional routes remain relevant for large-scale production of racemic mixtures used in agrochemicals.

Análisis De Reacciones Químicas

Penbutolol sufre varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas alteradas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Agent
Penbutolol is primarily utilized as an antihypertensive medication. It is effective in reducing blood pressure by blocking both beta-1 and beta-2 adrenergic receptors, which leads to decreased heart rate and cardiac output. This mechanism is crucial for managing conditions such as hypertension and heart failure .

2. Partial Agonist Activity
As a partial agonist at beta receptors, this compound can provide a unique therapeutic effect in patients who may not respond adequately to full antagonists. This characteristic can help maintain heart function while controlling blood pressure, making it suitable for patients with varying cardiovascular conditions .

3. Antidepressant Therapy
Recent studies have explored the potential of this compound in antidepressant therapy due to its high binding affinity to the serotonin receptor (5-HT1A). The antagonistic effects on this receptor may contribute to mood stabilization and have implications for treating depression .

Case Studies

Several clinical studies have demonstrated the effectiveness of this compound in various patient populations:

  • Hypertension Management: A randomized controlled trial showed that patients treated with this compound experienced significant reductions in both systolic and diastolic blood pressure compared to placebo groups .
  • Heart Rate Control: In patients with atrial fibrillation, this compound effectively reduced heart rates without significant adverse effects, highlighting its utility in arrhythmia management .

Comparative Studies

A comparative analysis of this compound with other beta-blockers indicated that it offers similar efficacy with a potentially better side effect profile, particularly concerning respiratory issues often associated with non-selective beta-blockers like propranolol .

Table: Comparison of Beta-Adrenergic Antagonists

CompoundSelectivityPrimary UseSide Effects
This compoundNon-selectiveHypertensionFatigue, dizziness
PropranololNon-selectiveAnxiety, HypertensionBronchospasm, fatigue
AtenololBeta-1 selectiveHypertensionBradycardia, fatigue
MetoprololBeta-1 selectiveHeart failureDizziness, depression

Mecanismo De Acción

Penbutolol ejerce sus efectos al unirse a los receptores beta-adrenérgicos en el corazón y los riñones. Cuando estos receptores son activados por catecolaminas, estimulan una proteína G acoplada que conduce a la conversión de trifosfato de adenosina (ATP) a monofosfato de adenosina cíclico (AMPc). Esta cascada finalmente da como resultado una disminución de la frecuencia cardíaca y el gasto cardíaco, lo que lleva a una presión arterial más baja .

Comparación Con Compuestos Similares

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues of Penbutolol

The following table summarizes key structural and pharmacological differences between this compound and similar compounds:

Compound Name Structural Features Molecular Formula Molar Mass (g/mol) Pharmacological Activity Key Differences
This compound tert-butylamino, 2-cyclopentylphenoxy, propan-2-ol C₁₈H₂₉NO₂ 291.435 Non-selective β-blocker; antihypertensive, antianginal Unique cyclopentylphenoxy group enhances lipophilicity and receptor binding .
Propranolol isopropylamino, 1-naphthyloxy, propan-2-ol C₁₆H₂₁NO₂ 259.34 Non-selective β-blocker; treats arrhythmias, hypertension Naphthyloxy group increases potency but reduces selectivity .
Metoprolol isopropylamino, 4-(2-methoxyethyl)phenoxy, propan-2-ol C₁₅H₂₅NO₃ 267.37 β₁-selective blocker; hypertension, heart failure Methoxyethylphenoxy group improves cardioselectivity .
Atenolol isopropylamino, p-carbamoylmethylphenoxy, propan-2-ol C₁₄H₂₂N₂O₃ 266.34 β₁-selective blocker; hypertension Carbamoylmethylphenoxy enhances hydrophilicity (reduced CNS side effects) .
1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol tert-butylamino, 2-methoxyphenoxy, propan-2-ol C₁₄H₂₃NO₃ 253.34 α₁-Adrenolytic activity; potential antiarrhythmic Methoxyphenoxy group reduces β-blocking efficacy but increases α₁-adrenergic antagonism .
IMB-H12 cyclopentylamino, 4-(2,4,4-trimethylpentan-2-yl)phenoxy, propan-2-ol C₂₃H₃₇NO₂ 367.55 Antifungal (Candida biofilm inhibition) Cyclopentylamino and bulky phenoxy group confer antifungal activity (non-beta-blocker) .

Pharmacological and Functional Comparisons

Receptor Selectivity
  • This compound and propranolol are non-selective β-blockers, inhibiting both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. In contrast, metoprolol and atenolol exhibit β₁-selectivity, minimizing bronchoconstriction risks .
  • The 2-cyclopentylphenoxy group in this compound enhances binding to β-receptors due to its lipophilic nature, improving membrane permeability and sustained action compared to atenolol’s hydrophilic structure .
Metabolic Stability
  • This compound’s tert-butylamino group resists hepatic metabolism better than propranolol’s isopropylamino group, leading to a longer half-life (~27 hours) .
  • The methoxyethyl side chain in metoprolol facilitates rapid hepatic clearance, requiring twice-daily dosing .

Research Findings

  • This compound vs. Nadolol: Both are non-selective, but nadolol’s tetrahydro-cis-6,7-dihydroxy-1-naphthyl group increases water solubility, reducing CNS penetration compared to this compound .
  • Indolyloxy Derivatives (): Compounds like 1-(1H-indol-5-yloxy)-3-(2-methoxyphenoxy)propan-2-ol show dual α₁-adrenolytic and β-blocking activity, unlike this compound’s β-selective profile .

Actividad Biológica

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as a β-blocker, is a compound that exhibits significant pharmacological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
  • Molecular Formula : C18H29NO2
  • Molecular Weight : 293.44 g/mol

The compound features a tert-butyl amino group, a cyclopentyl phenoxy moiety, and a propanol backbone, contributing to its unique pharmacological properties.

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol primarily functions as a selective antagonist of beta-adrenergic receptors. This action leads to various physiological effects, including:

  • Reduction of Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.
  • Vasodilation : Beta-2 receptor antagonism may lead to vasodilation in peripheral blood vessels.

Pharmacodynamics

The compound's pharmacodynamic profile includes:

  • Cardiovascular Effects : It reduces blood pressure and heart workload, making it beneficial for treating hypertension and certain cardiac conditions.
  • Respiratory Effects : Its interaction with beta receptors can influence bronchial smooth muscle relaxation.

Case Studies and Research Findings

  • Clinical Trials : Several studies have demonstrated the efficacy of this compound in managing cardiovascular diseases. For example:
    • A trial involving patients with hypertension showed a significant reduction in systolic and diastolic blood pressure after administration of the drug over a 12-week period.
    • Another study indicated improvements in exercise tolerance in patients with stable angina pectoris.
  • In Vitro Studies : Research has highlighted the compound's ability to inhibit specific pathways involved in cardiac hypertrophy. In vitro experiments using cardiac myocytes revealed that treatment with 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol resulted in decreased expression of hypertrophic markers.

Data Tables

Study TypeFindingsReference
Clinical TrialSignificant reduction in blood pressure
In VitroInhibition of hypertrophic markers in myocytes
Pharmacological StudyImproved exercise tolerance in angina patients

Q & A

Q. What are the key pharmacological mechanisms of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, and how do its enantiomers differ in activity?

The compound is a non-selective β-adrenergic receptor blocker, with the (S)-enantiomer (Penbutolol) showing higher receptor affinity due to stereochemical alignment with β-receptor binding pockets. Enantiomeric activity differences can be assessed via in vitro radioligand binding assays using isolated cardiac tissue or transfected cell lines expressing β1/β2 receptors. Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for resolving enantiomers during synthesis and purity analysis .

Q. How can researchers optimize the synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol to ensure enantiomeric purity?

A common route involves nucleophilic substitution of epichlorohydrin derivatives with tert-butylamine, followed by coupling with 2-cyclopentylphenol. Enantiomeric purity is achieved using chiral catalysts (e.g., Sharpless epoxidation) or resolving agents. Post-synthesis characterization via polarimetry and circular dichroism (CD) spectroscopy is recommended to confirm stereochemistry .

Q. What experimental models are suitable for evaluating the compound’s β-blocking efficacy?

In vivo models include monitoring heart rate reduction in murine ECG studies or isolated rat aorta/uterus preparations to assess smooth muscle relaxation. In vitro models involve cAMP inhibition assays in HEK293 cells expressing β-adrenergic receptors. Dose-response curves should compare the (S)- and (R)-enantiomers to quantify stereospecific effects .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?

  • Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation.
  • Stability : Forced degradation studies under acidic/alkaline, oxidative, and thermal stress, followed by LC-MS to identify degradation products.
  • Enantiomeric ratio : Chiral GC or HPLC using β-cyclodextrin columns .

Q. How does salt formation (e.g., hydrochloride) influence the compound’s physicochemical properties?

Salt formation improves aqueous solubility and bioavailability. For example, the hydrochloride salt (CAS 67124-09-8) enhances crystallinity, simplifying purification. Researchers should assess salt stability via differential scanning calorimetry (DSC) and hygroscopicity tests under varying humidity .

Advanced Research Questions

Q. What structural modifications enhance the compound’s selectivity for β1- over β2-adrenergic receptors?

Introducing bulkier substituents at the phenoxy group (e.g., replacing cyclopentyl with bicyclic moieties) or modifying the tertiary amine (e.g., isopropyl instead of tert-butyl) can alter receptor selectivity. Computational docking studies (AutoDock Vina) and molecular dynamics simulations help predict binding affinities before synthesizing derivatives .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic pathway studies?

Deuterated forms (e.g., this compound-D9 hydrochloride, CAS 1346605-01-3) enable tracking via LC-MS/MS to identify hepatic metabolites. For example, CYP2D6-mediated oxidation can be studied in human liver microsomes, with deuterium labeling reducing metabolic degradation rates .

Q. What contradictions exist between in vitro and in vivo data for this compound, and how can they be resolved?

Discrepancies may arise from differences in tissue penetration or metabolite activity. For instance, in vitro assays might underestimate first-pass metabolism. Researchers should cross-validate using ex vivo models (e.g., perfused liver systems) and quantify active metabolites via tandem mass spectrometry .

Q. How do formulation strategies (e.g., prodrugs) improve the compound’s pharmacokinetic profile?

Ester prodrugs (e.g., benzoate derivatives like Bopindolol) enhance lipophilicity and oral absorption. Hydrolysis rates in plasma and target tissues should be measured using LC-MS. Stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) must also be assessed .

Q. What advanced computational methods predict off-target interactions or toxicity risks?

  • Off-targets : Chemoproteomics (thermal shift assays) or machine learning models (TOXRIC) to screen for kinase or ion channel interactions.
  • Toxicity : QSTR (Quantitative Structure-Toxicity Relationship) models trained on hepatotoxicity databases (e.g., LiverTox) to flag structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penbutolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Penbutolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.